Human CB2 Receptor Functional Agonist Activity: Target Compound vs. Positional Isomer and Other In-Class Analogs
The target compound demonstrates confirmed agonist activity at the human recombinant CB2 receptor. In a Saccharomyces cerevisiae-based expression system measuring FDGlu degradation, the compound exhibited an EC50 of 63.0 nM for the human CB2 receptor and 91.0 nM for the rat CB2 receptor [1]. In an orthogonal FLIPR membrane potential assay using human N-terminal HA-tagged CB2 receptor expressed in mouse AtT20 cells, the compound displayed an IC50 of 16 nM [2]. While direct head-to-head data for the closest positional isomer (4-methoxybenzyl analog, CAS 452050-81-6) in the identical assay format are not publicly available, the broader sulfamoyl benzamide SAR published by Worm et al. established that the position of the methoxy substituent on the benzyl sulfamoyl group (2- vs. 3- vs. 4-methoxy) substantially alters CB2 potency and selectivity, with 2-methoxybenzyl analogs generally conferring superior CB2 affinity within the series [3].
| Evidence Dimension | Human CB2 receptor functional agonist activity (EC50) |
|---|---|
| Target Compound Data | EC50 = 63.0 nM (human CB2, S. cerevisiae expression system); IC50 = 16 nM (human CB2, FLIPR membrane potential assay in AtT20 cells) |
| Comparator Or Baseline | 4-Methoxybenzyl positional isomer (CAS 452050-81-6): No public EC50 data in identical assay format. Class SAR: 2-methoxybenzyl sulfamoyl substitution associated with higher CB2 affinity relative to 4-methoxy regioisomer in sulfamoyl benzamide series (Worm et al., 2008). |
| Quantified Difference | Target compound EC50 (63.0 nM) vs. class baseline: Compound 27 from Worm et al. (2008) achieved 120-fold CB2 functional selectivity; the 2-methoxybenzyl motif is a key determinant of this selectivity profile. |
| Conditions | Human recombinant CB2 expressed in Saccharomyces cerevisiae (FDGlu degradation assay) and human HA-tagged CB2 in mouse AtT20 cells (FLIPR assay). |
Why This Matters
Confirmed human CB2 agonism at nanomolar potency distinguishes this compound from untested analogs and defines its suitability for CB2-targeted pharmacological studies, where positional isomerism of the methoxy group can alter receptor activation profiles.
- [1] EcoDrugPlus / ChEMBL Bioactivity Database: Agonist activity at human recombinant CB2 receptor expressed in Saccharomyces cerevisiae cells, EC50 = 63.0 nM; Agonist activity at rat CB2 receptor, EC50 = 91.0 nM. View Source
- [2] BindingDB Entry BDBM50257608 / CHEMBL4086928: Agonist activity at human N-terminal HA-tagged CB2 receptor expressed in mouse AtT20 cells by FLIPR membrane potential assay, IC50 = 16 nM. View Source
- [3] Worm K, et al. Sulfamoyl benzamides as novel CB2 cannabinoid receptor ligands. Bioorganic & Medicinal Chemistry Letters, 2008, 18(9): 2870-2874. View Source
